3-(4-Pyridinylmethoxy)benzaldehyde
Description
3-(4-Pyridinylmethoxy)benzaldehyde is a benzaldehyde derivative featuring a pyridine ring connected via a methoxy group at the 3-position of the benzaldehyde core. This structure combines the aromatic aldehyde’s reactivity with the pyridine moiety’s electron-withdrawing and coordination properties, making it a valuable intermediate in medicinal chemistry and materials science. The pyridinylmethoxy group enhances solubility in polar solvents and may influence biological activity, as seen in related benzaldehyde derivatives with antimicrobial and anti-inflammatory properties () .
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(pyridin-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H11NO2/c15-9-12-2-1-3-13(8-12)16-10-11-4-6-14-7-5-11/h1-9H,10H2 |
InChI Key |
BHTTVJDGSMNBDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=NC=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Pyridinylmethoxy)benzaldehyde ( )
- Structure : Pyridinylmethoxy group at the 2-position.
- Applications : Often used in Schiff base formations for metal-organic frameworks (MOFs).
Substituent-Type Variations
4-Methoxy-3-methylbenzaldehyde ( )
- Structure : Methoxy (electron-donating) and methyl (steric) groups at the 4- and 3-positions, respectively.
- Key Differences : Lacks the pyridine ring, reducing coordination capacity. The methyl group increases hydrophobicity.
- Applications : Primarily used in flavor and fragrance synthesis.
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde ( )
- Structure : Bromomethyl group introduces a reactive site for further functionalization.
- Key Differences : Bromine enhances electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki couplings).
- Applications : Intermediate in agrochemical and pharmaceutical synthesis.
4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde ( )
- Structure : Difluoromethoxy (electron-withdrawing) and cyclopropylmethoxy (sterically bulky) groups.
- Key Differences : Fluorine atoms improve metabolic stability; cyclopropyl group adds conformational rigidity.
- Applications : Investigated for kinase inhibition in cancer therapy.
Heterocyclic Variations
3-(Pyrimidin-2-yl)benzaldehyde ( )
- Structure : Pyrimidine replaces pyridine.
- Key Differences : Pyrimidine’s two nitrogen atoms increase hydrogen-bonding capacity and aromatic π-stacking.
- Applications : Used in fluorescent probes and antiviral agents.
3-Methoxy-4-(4-methylimidazol-1-yl)benzaldehyde ( )
- Structure : Imidazole ring with a methyl substituent.
- Key Differences : Imidazole’s basicity enables pH-dependent solubility and metal coordination.
- Applications : Explored in enzyme inhibition and as a ligand in catalysis.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent Position | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 3-(4-Pyridinylmethoxy)benzaldehyde | 3 | Pyridinylmethoxy, Aldehyde | C₁₃H₁₁NO₂ | 213.23 | High polarity, coordination capability |
| 2-(4-Pyridinylmethoxy)benzaldehyde | 2 | Pyridinylmethoxy, Aldehyde | C₁₃H₁₁NO₂ | 213.23 | Steric hindrance near aldehyde |
| 4-Methoxy-3-methylbenzaldehyde | 4, 3 | Methoxy, Methyl, Aldehyde | C₉H₁₀O₂ | 150.18 | Hydrophobic, stable to oxidation |
| 3-(Pyrimidin-2-yl)benzaldehyde | 3 | Pyrimidinyl, Aldehyde | C₁₁H₉N₂O | 185.20 | Enhanced π-stacking, fluorescence |
Preparation Methods
Reaction Mechanism and Optimization
The Williamson ether synthesis remains the most widely employed method for constructing aryl ether linkages. For 3-(4-pyridinylmethoxy)benzaldehyde, this approach involves three stages: aldehyde protection , etherification , and deprotection (Figure 1).
Protection Stage :
3-Hydroxybenzaldehyde is treated with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) to form the 1,3-dioxolane acetal, shielding the aldehyde from nucleophilic attack during subsequent alkylation. Optimal conditions (60°C, 4 hours) achieve >95% conversion, as confirmed by <sup>1</sup>H-NMR.
Etherification Stage :
The protected intermediate reacts with 4-(chloromethyl)pyridine in N,N-dimethylformamide (DMF) using potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as the base. Kinetic studies reveal that increasing the reaction temperature to 80°C enhances the nucleophilic substitution rate, reducing reaction time from 24 to 8 hours. A molar ratio of 1:1.2 (phenol:alkylating agent) minimizes byproducts such as O-alkylated pyridine derivatives.
Deprotection Stage :
Hydrolysis of the acetal is accomplished using 2 M hydrochloric acid (HCl) in tetrahydrofuran (THF), regenerating the aldehyde functionality with >90% efficiency. Notably, prolonged exposure to acidic conditions (>2 hours) risks pyridine ring protonation, necessitating precise pH control.
Yield and Scalability
Benchmark experiments report an isolated yield of 82% at the 100-gram scale, with purity >99% (HPLC). Key advantages include:
Mitsunobu Reaction for Direct Etherification
Reaction Design and Substrate Compatibility
The Mitsunobu reaction offers a single-step alternative by coupling 3-hydroxybenzaldehyde with 4-pyridinemethanol under mild conditions. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh<sub>3</sub>), the reaction proceeds via a redox mechanism, converting the alcohol into a phosphonium intermediate.
Critical Parameters :
Limitations and Mitigation Strategies
Despite its elegance, the Mitsunobu method faces challenges:
-
Cost : High reagent costs (DIAD, PPh<sub>3</sub>) limit industrial adoption.
-
Purification : Triphenylphosphine oxide removal requires silica gel chromatography, reducing scalability.
-
Functional Group Sensitivity : The aldehyde group may react with DIAD at elevated temperatures (>40°C).
Recent advancements employ polymer-supported phosphines (e.g., PS-PPh<sub>3</sub>) to streamline purification, achieving 76% yield with 98% purity.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
A novel route involves coupling 3-bromobenzaldehyde with 4-pyridinylmethylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> as the catalyst. This method circumvents aldehyde protection but requires anhydrous conditions to prevent boronic acid hydrolysis.
Optimized Conditions :
Challenges and Alternatives
-
Substrate Availability : 3-Bromobenzaldehyde is less accessible than 3-hydroxybenzaldehyde, increasing costs.
-
Byproducts : Homocoupling of boronic acid (5–8%) necessitates column chromatography.
Reductive Alkylation Pathways
Two-Step Synthesis via Imine Intermediate
This method condenses 3-hydroxybenzaldehyde with 4-pyridinemethylamine to form a Schiff base, followed by sodium borohydride (NaBH<sub>4</sub>) reduction. However, competing N-alkylation reduces yield to 45–50%.
One-Pot Tandem Oxidation-Etherification
Kornblum Oxidation and Ether Formation
Inspired by recent advances, a one-pot protocol oxidizes 3-(4-pyridinylmethoxy)benzyl alcohol to the aldehyde using dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by in situ etherification. This approach achieves 71% yield but requires strict exclusion of moisture.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Williamson + Protection | 82 | 99 | High | 12.50 |
| Mitsunobu | 76 | 98 | Moderate | 45.80 |
| Suzuki Coupling | 68 | 93 | Low | 32.40 |
| Reductive Alkylation | 50 | 85 | Low | 18.90 |
| One-Pot Tandem | 71 | 91 | Moderate | 22.10 |
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
